molecular formula C17H19N3O B2871236 N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415604-13-4

N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2871236
CAS No.: 2415604-13-4
M. Wt: 281.359
InChI Key: QNXDOSCGZJGXLB-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that belongs to the quinazoline derivatives family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 4-methylbenzylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has shown potential in various bioassays. It has been studied for its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests its use in the treatment of diseases such as cancer and infectious diseases.

Industry: Industrially, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Indole derivatives: These compounds also contain a heterocyclic structure and have been studied for their bioactive properties.

Uniqueness: N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its specific substitution pattern and the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-6-8-13(9-7-12)10-18-17(21)16-14-4-2-3-5-15(14)19-11-20-16/h6-9,11H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXDOSCGZJGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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